molecular formula C24H40BrN2O7P B015995 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate CAS No. 60301-90-8

2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate

Cat. No.: B015995
CAS No.: 60301-90-8
M. Wt: 579.5 g/mol
InChI Key: NNGFCHRQPORIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is a chemical compound with the molecular formula C24H40BrN2O7P and a molecular weight of 579.5 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate typically involves the reaction of 2-(hexadecanoylamino)-4-nitrophenol with 2-bromoethanol in the presence of a suitable base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or phosphate groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products include azidoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate or thiocyanatoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate.

    Reduction: The major product is 2-aminoethyl [2-(hexadecanoylamino)-4-aminophenyl] hydrogen phosphate.

    Oxidation: Products may include oxidized derivatives of the amide or phosphate groups.

Scientific Research Applications

2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of cellular processes and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atom can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethyl [2-(octadecanoylamino)-4-nitrophenyl] hydrogen phosphate
  • 2-Bromoethyl [2-(dodecanoylamino)-4-nitrophenyl] hydrogen phosphate
  • 2-Chloroethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate

Uniqueness

2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hexadecanoylamino group enhances its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic biomolecules.

Properties

IUPAC Name

2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40BrN2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-20-21(27(29)30)16-17-23(22)34-35(31,32)33-19-18-25/h16-17,20H,2-15,18-19H2,1H3,(H,26,28)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFCHRQPORIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40BrN2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401304
Record name 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60301-90-8
Record name 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.